molecular formula C8H5NO2S2 B13262026 5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13262026
M. Wt: 211.3 g/mol
InChI Key: UPCKJPXZFJIYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur atoms in both rings contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene aldehyde with a thioamide in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium complexes and ligands like bis(diphenylphosphino)ferrocene (DPPF) can be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors involved in inflammatory and cancer pathways. The sulfur atoms in the thiophene and thiazole rings play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiazole-4-carboxylic acid
  • 2-Aminothiophene
  • Thienothiophene derivatives

Uniqueness

5-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity compared to compounds with only one of these rings .

Properties

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

5-thiophen-3-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H5NO2S2/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11)

InChI Key

UPCKJPXZFJIYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(N=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.